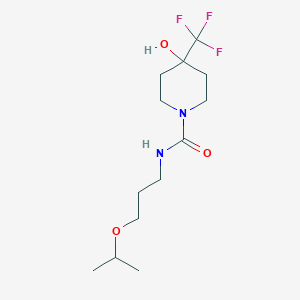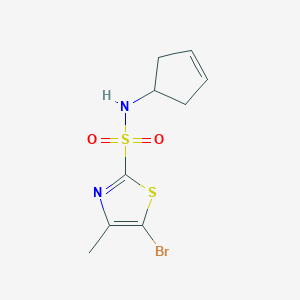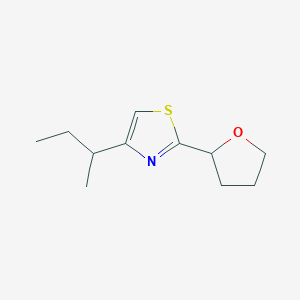
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of oxolane amine and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is not fully understood. However, studies suggest that the compound inhibits the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes. The compound also induces apoptosis in cancer cells and inhibits the growth and proliferation of viruses. In addition, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. The compound is also soluble in common solvents, which makes it easy to work with. However, the compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. Another direction is to test the compound in vivo and evaluate its efficacy and safety in animal models. In addition, the compound could be modified to improve its pharmacokinetic properties and increase its potency. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves the reaction of 1-ethylsulfonylpropan-2-amine with 2,2,5,5-tetramethyloxolane-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity and can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases and has shown promising results.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonylpropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3S/c1-7-18(15,16)9-10(2)14-11-8-12(3,4)17-13(11,5)6/h10-11,14H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZOTHIHGFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC1CC(OC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)

![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)